Dothiepin sulfoxide

Description

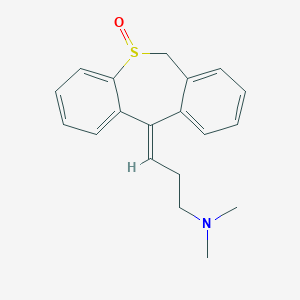

Structure

3D Structure

Properties

IUPAC Name |

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNPVRZHUPMVQS-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749-48-4 (monosuccinate) | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-71-8, 42046-35-5 | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L9S2WE89J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Preparation of Dothiepin Sulfoxide

Established Synthetic Routes for Dothiepin (B26397) Sulfoxide (B87167)

The principal and most direct method for the synthesis of Dothiepin sulfoxide is through the controlled oxidation of its parent compound, Dothiepin. This transformation targets the sulfur atom within the dibenzothiepine ring system, converting the sulfide (B99878) to a sulfoxide.

Oxidation of Dothiepin as a Primary Synthetic Pathway

The oxidation of the sulfur atom in the Dothiepin molecule is the cornerstone of its sulfoxide derivative's synthesis. This reaction involves an electrophilic oxygen transfer mechanism where a reactive oxygen species attacks the electron-rich sulfur atom. This process must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is an undesired byproduct. The general transformation is a well-established reaction in organic sulfur chemistry, providing a reliable route to this compound.

Optimization of Oxidizing Agents for this compound Production

The choice of oxidizing agent is a critical factor that dictates the efficiency and selectivity of the synthesis. Researchers have explored various oxidants to maximize the yield of this compound while minimizing the formation of impurities.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidizing agent for the synthesis of this compound due to its availability, cost-effectiveness, and environmentally benign nature, with water being the primary byproduct. smolecule.com In industrial applications, the use of hydrogen peroxide is often coupled with a catalyst to enhance the reaction rate and selectivity. Tungsten-based catalysts, such as sodium tungstate, have been shown to be effective in this regard. The reaction is typically performed at controlled temperatures to prevent over-oxidation.

Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are highly effective reagents for the oxidation of sulfides to sulfoxides. The reaction with m-CPBA is generally fast and clean, often proceeding with high chemoselectivity under mild conditions. google.com The choice of a peracid can be advantageous in laboratory-scale syntheses where the cost of the reagent is less of a concern compared to its efficiency and ease of use.

Reaction Condition Control in this compound Synthesis

Precise control over reaction conditions is paramount to ensure the successful and efficient synthesis of this compound. Factors such as the solvent system, temperature, and stoichiometry of reactants play a significant role in the outcome of the reaction.

The selection of an appropriate solvent is crucial for the oxidation of Dothiepin. The solvent must be inert to the oxidizing agent and provide good solubility for the starting material. Common solvents used in the synthesis of this compound include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, which offer good solubility for Dothiepin and are compatible with common oxidizing agents. For industrial-scale production, more environmentally friendly and recyclable solvents such as ethyl acetate (B1210297) and toluene (B28343) are often preferred. The polarity of the solvent can also influence the stereochemistry of the resulting sulfoxide.

Temperature Regimes for Selective Oxidation

The temperature at which the oxidation of dothiepin is carried out is a critical parameter for ensuring the selective formation of this compound and preventing over-oxidation to the corresponding sulfone derivative.

Generally, the oxidation is conducted at controlled, low to ambient temperatures. smolecule.com Reaction temperatures are typically maintained between 0°C and 25°C. smolecule.com This temperature range is crucial for preventing the further oxidation of the initially formed sulfoxide to the sulfone.

Different oxidizing agents may necessitate adjustments to the temperature protocol to optimize yield and purity. For instance, when using hydrogen peroxide, the reaction is often performed at the lower end of the range, between 0°C and 5°C. In contrast, oxidations employing meta-chloroperbenzoic acid (mCPBA) can be effectively carried out at a slightly higher range of 20°C to 25°C. The use of peracetic acid typically involves temperatures between 10°C and 15°C.

Strict temperature control is a key strategy to mitigate the formation of sulfone byproducts. Exceeding the optimal temperature range can lead to a decrease in the yield of this compound by promoting the formation of these undesired over-oxidation products.

Isolation and Purification Techniques for this compound

Following the synthesis of this compound, a multi-step purification process is employed to isolate the compound from the reaction mixture, which may contain unreacted starting material, the sulfone byproduct, and other impurities.

Chromatographic Separation Methods

Chromatographic techniques are instrumental in the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for both the purification and quantitative analysis of this compound. springernature.com

Specifically, reversed-phase HPLC, often utilizing a C18 column, has been successfully employed to separate this compound from its parent compound and other metabolites. The separation can be monitored using UV detection, typically at a wavelength of 254 nm. The mobile phase composition is a critical factor in achieving effective separation. For instance, modifying the mobile phase with dimethyl sulfoxide (DMSO) has been shown to improve chromatographic resolution for some compounds. nih.gov

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is another analytical method that has been used for the analysis of this compound in biological samples, demonstrating the utility of chromatographic methods in complex matrices. smolecule.com

Crystallization and Distillation Processes

Crystallization is a key technique for the purification of crude this compound on both laboratory and industrial scales. A common method involves the use of an ethanol-water mixture (e.g., in a 3:1 volume/volume ratio) at reduced temperatures, such as -20°C, to induce the crystallization of the sulfoxide, which often forms needle-shaped crystals. A single crystallization step can yield a product with a purity of ≥90%.

Distillation, particularly short-path distillation under reduced pressure (e.g., 0.1–0.5 mmHg), is utilized to remove residual solvents from the purified this compound. This step is crucial for obtaining a highly pure final product.

Advanced Synthetic Methodologies for this compound Analogs

Research into the synthesis of this compound and its analogs is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods.

Enzymatic Pathways in Sulfoxide Formation

Enzymatic oxidation represents a promising advanced methodology for the synthesis of sulfoxides. Pilot studies have explored the use of cytochrome P450 mimics for the stereoselective sulfoxidation of dothiepin. These biocatalytic systems can operate under mild conditions (e.g., pH 7.4, 37°C) and have demonstrated the potential to achieve high enantiomeric excess, in the range of 88–92%. The metabolism of dothiepin in the liver naturally involves S-oxidation, a process that can be mimicked by these enzymatic approaches. inchem.org

Novel Catalytic Systems for Dothiepin Oxidation

The development of novel catalytic systems offers another avenue for advancing the synthesis of this compound. In industrial settings, catalytic oxidation using hydrogen peroxide in the presence of tungsten-based catalysts, such as sodium tungstate, is employed to enhance reaction rates and minimize the formation of byproducts.

Other research in the broader field of sulfide oxidation has identified various catalytic systems that could potentially be adapted for dothiepin. These include metal-free quinoid catalysts that utilize light and oxygen, as well as manganese porphyrins for electrocatalytic oxidation. organic-chemistry.org Dichlorodioxomolybdenum(VI) complexes have also been shown to be effective catalysts for the selective oxidation of thiols to disulfides using dimethyl sulfoxide as the oxidant, a principle that could be explored for thioether oxidation. organic-chemistry.org The use of such catalysts can lead to more efficient and selective transformations under milder conditions. organic-chemistry.orgorganic-chemistry.org

Enantioselective Synthesis Approaches for Chiral this compound

The generation of a single enantiomer of this compound is a key objective for its potential applications in stereoselective synthesis. This is primarily achieved through the asymmetric oxidation of its prochiral sulfide precursor, dothiepin, or its synthetic intermediates.

A sulfoxide is an organosulfur compound featuring a sulfinyl group (>SO) bonded to two different organic substituents. When these two substituents (R and R') are not identical, the sulfur atom becomes a stereogenic center. medcraveonline.com The geometry of the sulfoxide group is trigonal pyramidal, with the sulfur atom, the oxygen atom, and the two carbon substituents occupying the vertices. A lone pair of electrons on the sulfur atom occupies the fourth position of a tetrahedral electron-group arrangement. medcraveonline.com

This configuration makes the sulfoxide molecule chiral and capable of existing as a pair of enantiomers. Unlike chiral amines, which undergo rapid pyramidal inversion at room temperature leading to racemization, sulfoxides possess a high energy barrier to inversion. medcraveonline.com This configurational stability is a crucial property, allowing for the isolation of sulfoxides as stable, optically active compounds at ambient temperatures. medcraveonline.com The ability to create and maintain this sulfur-centered chirality is the foundation for the enantioselective synthesis of compounds like this compound.

The most direct and widely studied method for preparing enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides. ucc.ieresearchgate.net This approach utilizes a chiral catalyst or reagent to selectively deliver an oxygen atom to one of the two lone pairs of electrons on the sulfide's sulfur atom. rsc.org Over the past few decades, numerous catalytic systems, particularly those based on transition metals, have been developed for this purpose. nih.govingentaconnect.combenthamdirect.com

Pioneering work by the groups of Kagan and Modena in 1984 demonstrated that titanium complexes, modified with chiral ligands like diethyl tartrate (DET), could effectively catalyze the asymmetric oxidation of sulfides using hydroperoxide oxidants. ucc.ielibretexts.orgwiley-vch.de This system, often referred to as the Kagan-Sharpless or Kagan-Modena oxidation, has become a foundational method in the field. rsc.orglibretexts.org

In the context of this compound, the direct precursor is the tricyclic sulfide, specifically dibenzo[b,e]thiepin-11(6H)-one. Research has demonstrated the successful asymmetric oxidation of this specific substrate. One highly effective method employs a pre-formed manganese complex in the presence of a carboxylic acid co-catalyst and uses hydrogen peroxide (H₂O₂) as the terminal oxidant. This system has been shown to convert dibenzo[b,e]thiepin-11(6H)-one to its (R)-sulfoxide in high yield and with excellent enantioselectivity. rsc.org Another reported catalytic system effective for this transformation involves an aluminum(salalen) complex, which also utilizes aqueous hydrogen peroxide as a green oxidant. clockss.org

The table below summarizes key findings for the asymmetric oxidation of the precursor to this compound and a representative analogous reaction.

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Dibenzo[b,e]thiepin-11(6H)-one | Pre-formed Mn complex / Adamantane carboxylic acid (aca) | H₂O₂ | 1,2-Dichloroethane (DCE) | 91 | 94 | rsc.org |

| Methyl p-tolyl sulfide | Ti(O-i-Pr)₄ / (R,R)-DET / H₂O | tert-Butyl hydroperoxide (TBHP) | Dichloromethane (CH₂Cl₂) | 90 | 89 | ucc.ie |

| Dibenzo[b,e]thiepin-11(6H)-one | Aluminum(salalen) complex | H₂O₂ (aq) | Not Specified | Reported as a "good substrate" | Not Specified | clockss.org |

Once chiral this compound is obtained, its inherent stereochemistry can be used to direct subsequent chemical transformations, allowing for the synthesis of various derivatives with controlled stereochemistry. The chiral sulfinyl group can act as a powerful chiral auxiliary. medcraveonline.comthieme-connect.com

A prominent reaction of sulfoxides that can be rendered stereoselective is the Pummerer rearrangement. numberanalytics.com The classical Pummerer reaction converts a sulfoxide bearing an α-hydrogen into an α-acyloxy sulfide upon treatment with an acid anhydride, such as acetic anhydride. numberanalytics.com This process involves the formation of an acyloxysulfonium ion intermediate.

In an asymmetric Pummerer reaction, a chiral, non-racemic sulfoxide is used as the starting material. The reaction can proceed with a transfer of chirality from the sulfur atom to the adjacent α-carbon. medcraveonline.comtandfonline.com This "self-immolative" asymmetric process, where the initial stereocenter is destroyed to create a new one, offers a pathway to chiral, non-racemic α-substituted sulfides. tandfonline.comnih.gov For this compound, this would involve the transformation at the C6 position. The stereochemical outcome of such reactions can be highly dependent on the reaction conditions and the specific reagents used, with some protocols achieving a high degree of stereospecificity through intramolecular migration of the acyl group. nih.govoup.com

While specific applications of the asymmetric Pummerer reaction to this compound are not extensively documented in readily available literature, the established principles demonstrate a viable strategy for producing stereochemically defined derivatives. This would allow for the synthesis of C6-substituted dothiepin derivatives where the stereochemistry is dictated by the initial configuration of the sulfoxide.

Chemical Reactivity and Transformation Studies of Dothiepin Sulfoxide

Oxidative Transformations of Dothiepin (B26397) Sulfoxide (B87167)

The sulfoxide moiety in dothiepin sulfoxide is susceptible to further oxidation, leading to the formation of sulfone derivatives. smolecule.com This transformation is a key aspect of its chemical profile and has been a subject of detailed study.

Formation of Dothiepin Sulfone Derivatives

The oxidation of this compound yields dothiepin sulfone. smolecule.com This reaction involves the conversion of the sulfoxide group (-SO-) to a sulfone group (-SO2-). Common oxidizing agents employed for this transformation include hydrogen peroxide and various peracids. smolecule.com The reaction is typically carried out in organic solvents. The formation of sulfone derivatives is a significant metabolic pathway and a common reaction in synthetic organic chemistry. smolecule.com

Reductive Transformations of this compound

The sulfoxide group in this compound can be reduced back to the thioether, regenerating the parent compound, dothiepin. smolecule.com This reductive pathway is a critical aspect of its chemical behavior.

Regeneration of Dothiepin from this compound

The reduction of this compound to dothiepin is a chemically significant transformation. smolecule.com This process involves the removal of the oxygen atom from the sulfoxide group, restoring the original thioether structure of dothiepin. This reaction is not only important from a synthetic standpoint but also has implications in understanding the metabolic cycling of dothiepin and its metabolites.

Investigation of Reducing Agents and Conditions

A variety of reducing agents can be employed to facilitate the reduction of this compound. Commonly used reagents include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com These reactions are typically conducted under anhydrous conditions to prevent unwanted side reactions. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the regenerated dothiepin. smolecule.com

Nucleophilic Substitution Reactions at the Sulfoxide Moiety

The sulfoxide group in this compound can also be a site for nucleophilic substitution reactions. smolecule.com This type of reaction allows for the introduction of various functional groups, leading to the formation of diverse substituted derivatives. Nucleophiles such as amines or thiols can attack the sulfur atom, leading to the displacement of the oxygen atom and the formation of a new carbon-sulfur or nitrogen-sulfur bond. These reactions are often carried out in the presence of a base.

Interactive Data Tables

Table 1: Summary of Chemical Transformations of this compound

| Transformation | Reactants | Reagents | Products | Reference(s) |

| Oxidation | This compound | Hydrogen peroxide, peracids | Dothiepin Sulfone | smolecule.com |

| Reduction | This compound | Sodium borohydride, lithium aluminum hydride | Dothiepin | smolecule.com |

| Nucleophilic Substitution | This compound | Amines, thiols (in the presence of a base) | Substituted dothiepin derivatives |

Identification of Reactive Sites on this compound

This compound possesses several reactive sites that are key to its chemical behavior and transformations. The primary reactive center is the sulfoxide group itself. The sulfur atom in this group is susceptible to both further oxidation and reduction. smolecule.com Oxidation reactions can elevate the oxidation state of the sulfur, leading to the formation of the corresponding sulfone derivative. smolecule.compharmasm.com Conversely, reduction of the sulfoxide group can revert the compound back to its parent sulfide (B99878), dothiepin. smolecule.com

Another significant reactive site is the tertiary amine on the dimethylaminopropylidene side chain. Functional groups such as tertiary amines are known to be susceptible to oxidation, which can result in the formation of N-oxide derivatives. researchgate.netnih.gov

Derivatization Strategies via Substitution

Derivatization of this compound can be achieved through substitution reactions, primarily targeting the sulfoxide group. smolecule.com Research indicates that nucleophilic substitution offers a viable strategy for creating derivatives of the compound. smolecule.com This can involve the use of various nucleophiles, such as amines or thiols, typically in the presence of a base, to displace the oxygen from the sulfur atom and form new substituted derivatives. Such strategies are integral in medicinal chemistry for creating analogues and in analytical chemistry for preparing compounds for specific detection methods.

Degradation Pathways and Stability Research of this compound

Investigating the degradation pathways and stability of this compound is crucial for understanding its chemical robustness. Such research typically involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability. pharmasm.comijrpp.com These studies are fundamental for defining the molecule's degradation mechanisms, which may include hydrolysis, oxidation, and photolysis. pharmasm.com

Forced Degradation Studies of this compound

Forced degradation, or stress testing, is a critical component of stability research. pharmasm.com As per International Council for Harmonisation (ICH) guidelines, these studies involve exposing the compound to conditions more severe than standard accelerated stability testing, such as high heat and humidity, and aggressive chemical environments. pharmasm.comresearchgate.net The objective is to generate degradation products to establish and validate the stability-indicating nature of analytical methods. ijrpp.com For this compound, forced degradation studies would typically investigate its behavior under hydrolytic, oxidative, and photolytic stress.

Acidic and Alkaline Hydrolysis Behavior

The stability of this compound is evaluated under acidic and alkaline conditions to understand its susceptibility to hydrolysis. Standardized protocols for the parent compound, dothiepin, provide a framework for these studies. researchgate.net Typically, the compound is subjected to treatment with strong acids and bases at elevated temperatures to accelerate degradation. researchgate.net For instance, a common procedure involves heating the compound in solutions of hydrochloric acid and sodium hydroxide. researchgate.net The conditions for these stress tests can be systematically varied to study the kinetics of degradation. researchgate.net

Table 1: Example Conditions for Hydrolytic Forced Degradation Studies

| Stress Condition | Reagent | Temperature | Duration |

| Acidic Hydrolysis | 1.0 N HCl | 80 °C | 2 hours |

| Alkaline Hydrolysis | 1.0 N NaOH | 80 °C | 2 hours |

This table is based on methodologies applied to the parent compound, dothiepin, which are applicable for studying this compound. researchgate.net

Oxidative Degradation using Hydrogen Peroxide

Oxidative degradation is a key pathway investigated in forced degradation studies, with hydrogen peroxide being a commonly used oxidizing agent. ijrpp.comresearchgate.net The sulfur atom in the sulfoxide group is a primary target for oxidation, which can lead to the formation of a sulfone derivative. smolecule.comnih.gov Studies on the parent compound, dothiepin, utilize hydrogen peroxide to induce oxidative stress. researchgate.net The reaction between a thioether and hydrogen peroxide first produces a sulfoxide and can then proceed to form a sulfone. nih.gov Similarly, the tertiary amine in the side chain is also susceptible to oxidation by peroxides, potentially forming an N-oxide. nih.gov

Table 2: Example Conditions for Oxidative Degradation Study

| Stress Condition | Reagent | Temperature | Duration |

| Oxidation | 10% Hydrogen Peroxide | Room Temperature | Not specified |

| Oxidation | 1% Hydrogen Peroxide | < 30 °C | 30 minutes |

This table presents typical conditions for oxidative stress testing based on literature. ijrpp.comresearchgate.net

Photolytic Degradation Pathways

Photostability testing is conducted to determine the effect of light exposure on this compound. Research on the parent compound, dothiepin, shows that it can undergo S-oxidation to form this compound upon exposure to light. pageplace.de This indicates that the dibenzothiepine ring system is photoreactive. Therefore, this compound itself is subjected to photolytic stress to identify any further degradation pathways. Standard procedures involve exposing a solution of the compound to a controlled UV light source for a specified period and then analyzing the resulting mixture for degradants. researchgate.netnajah.edu

Identification and Characterization of this compound Degradation Products

The degradation of this compound, a primary metabolite of the tricyclic antidepressant dothiepin, can occur through various chemical pathways, including oxidation, reduction, and other transformations. Forced degradation studies, which involve subjecting the compound to stress conditions like acid, base, oxidation, and photolysis, are instrumental in identifying potential degradation products.

One identified transformation product is Dosulepin (B10770134) Sulfoxide N-Oxide , which is recognized as a potential impurity and degradation product. lgcstandards.com Further oxidation of the sulfoxide group can lead to the formation of sulfone derivatives . Conversely, reduction reactions can convert this compound back to its parent compound, dothiepin .

While specific studies on this compound are limited, research on the parent drug, dosulepin (dothiepin), provides insight into potential degradation pathways. Studies on dosulepin hydrochloride revealed its susceptibility to degradation under alkaline and oxidative conditions. brjac.com.br Analysis of related tricyclic compounds, such as doxepin, has shown the formation of hydroxylated and N-oxide products upon photodegradation, suggesting similar products could potentially form from this compound under certain conditions. researchgate.net

The main metabolites of dothiepin, alongside this compound, include northiaden (B26509) and northiaden sulfoxide. nih.govdrugbank.com These related compounds indicate that N-demethylation is a key metabolic pathway for the parent drug, and its sulfoxide metabolites are also significant. wikipedia.org

Table 1: Potential Degradation Products of this compound

| Degradation Product | Method of Formation | Reference |

|---|---|---|

| Dothiepin Sulfone | Further oxidation | |

| Dothiepin | Reduction |

Kinetic Studies of this compound Degradation

Kinetic studies detailing the degradation rates of this compound under various conditions are not extensively documented in publicly available literature. However, pharmacokinetic data provides insight into its metabolic stability. The elimination half-life of this compound in the human body is reported to be between 22.7 and 25.5 hours, which is longer than that of the parent drug, dothiepin. wikipedia.org This indicates a relatively slower rate of metabolic clearance compared to dothiepin itself.

In studies investigating the inhibitory effects of dothiepin and its metabolites on serotonin (B10506) uptake, the inhibition was found to be competitive for all compounds, with this compound being the least potent. nih.gov While not a degradation kinetic study, this research involves measuring concentration-dependent effects, a fundamental aspect of kinetic analysis.

Kinetic studies have been performed on the parent compound, dosulepin. For instance, its oxidation by alkaline potassium permanganate (B83412) (KMnO4) has been examined kinetically for analytical purposes, with measurements taken at a fixed time point. brjac.com.br Such methodologies could be adapted to study the kinetics of this compound degradation under specific oxidative conditions.

Table 2: Elimination Half-Lives of Dothiepin and its Metabolites

| Compound | Elimination Half-Life (Hours) | Reference |

|---|---|---|

| Dothiepin | 14.4–23.9 | wikipedia.org |

| This compound | 22.7–25.5 | wikipedia.org |

| Northiaden | 34.7–45.7 | wikipedia.org |

Impact of Environmental Factors on this compound Stability

The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and exposure to light and oxidizing agents. Stability studies, often conducted as part of forced degradation testing, reveal the compound's susceptibility to various stressors.

A stability-indicating study on the parent drug, dosulepin hydrochloride, provides the most direct evidence for the stability of the core structure under different conditions. brjac.com.br The findings from this study are summarized below:

pH: The compound shows significant pH-dependent stability. It is stable in acidic media (0.1 M acetic acid) but undergoes almost complete degradation in alkaline conditions (0.1 M NaOH). brjac.com.br

Oxidative Stress: Partial degradation occurs when the compound is exposed to an oxidizing agent like 3% hydrogen peroxide (H₂O₂). brjac.com.br This is consistent with the potential for the sulfoxide moiety to be further oxidized to a sulfone.

Temperature: The compound demonstrated thermal stability, showing no degradation after being stored in a hot air oven at 105°C for 24 hours. brjac.com.br

Light: The compound was found to be stable when exposed to UV radiation for 24 hours. brjac.com.br However, studies on the photodegradation of the parent drug dothiepin suggest that its oxidative degradation can yield many products, and that photo-induced isomerization is possible, although slower than for some other tricyclic drugs. researchgate.net This suggests that under prolonged or different light conditions, degradation could potentially occur.

Table 3: Stability of Dosulepin Hydrochloride Under Stress Conditions

| Stress Condition | Conditions | Observation | Reference |

|---|---|---|---|

| Acidic | 0.1 M Acetic Acid | Stable | brjac.com.br |

| Alkaline | 0.1 M NaOH | Almost complete degradation | brjac.com.br |

| Oxidative | 3% H₂O₂ | Partial degradation | brjac.com.br |

| Thermal | 105°C for 24 hours | Stable | brjac.com.br |

Metabolic and Biochemical Research Investigations of Dothiepin Sulfoxide

Enzymatic Biotransformation Pathways of Dothiepin (B26397) to Dothiepin Sulfoxide (B87167)

The conversion of dothiepin to dothiepin sulfoxide is a key step in its hepatic metabolism, contributing to the elimination and potential inactivation of the parent drug.

Hepatic S-Oxidation Mechanisms

Dothiepin, a thioether-containing compound, undergoes S-oxidation as a primary metabolic pathway in the liver inchem.orgwikipedia.organnapurnapharmacy.commedsafe.govt.nzmedicines.org.auresearchgate.net. This process involves the addition of an oxygen atom to the sulfur atom of the dothiepin molecule, transforming the sulfide (B99878) into a sulfoxide. This oxidation typically increases the polarity and water solubility of the molecule, facilitating its excretion.

Role of Specific Enzyme Systems in Sulfoxide Formation

The hepatic enzymes primarily responsible for the S-oxidation of dothiepin are believed to include cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) medicinesinformation.co.nztg.org.auaphrc.orgnih.govresearchgate.netplos.orgbenthamscience.comnih.gov. Specifically, CYP2D6 and CYP3A4 have been implicated in the broader metabolism of dothiepin medicinesinformation.co.nzaphrc.orgnih.gov. FMOs, particularly FMO1 and FMO3, are known to catalyze the S-oxidation of various xenobiotics, including drugs containing sulfur atoms researchgate.netplos.orgbenthamscience.comnih.gov. While specific studies pinpointing the exact FMO isoforms for this compound formation are limited in the provided search results, S-oxidation is a characteristic reaction catalyzed by these enzyme families.

Characterization of this compound as a Major Metabolite

This compound is recognized as a principal metabolite of dothiepin, formed through the S-oxidation pathway inchem.orgwikipedia.organnapurnapharmacy.commedicines.org.auresearchgate.netdrugbank.com. Research indicates that this compound is produced in quantities comparable to other major metabolites like northiaden (B26509) researchgate.net. However, a consistent finding across several studies is that this compound exhibits significantly reduced biological activity compared to its parent compound, dothiepin, and its N-demethylated metabolite, northiaden wikipedia.orgresearchgate.netnih.govdrugbank.com. Some research suggests that these sulfoxide metabolites are "essentially inactive" and "unlikely to contribute to either the therapeutic effects or side effects of dothiepin" wikipedia.org.

Mechanistic Elucidation of this compound Biological Interactions (Preclinical/In Vitro)

Preclinical and in vitro studies have focused on understanding how this compound interacts with key biological targets, particularly neurotransmitter transporters, to determine its pharmacological significance.

Interaction with Neurotransmitter Transporters (e.g., SERT, NAT)

This compound, like its parent compound, is investigated for its potential to interact with neurotransmitter transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NAT). These transporters are crucial targets for antidepressant medications, as they regulate the synaptic availability of serotonin and norepinephrine.

In vitro studies have quantitatively assessed the ability of this compound to inhibit the reuptake of neurotransmitters by SERT and NAT. Comparative analyses reveal a marked difference in potency between dothiepin, its active metabolite northiaden, and this compound.

Research indicates that this compound exhibits negligible inhibition of both norepinephrine and serotonin transporters. For instance, in studies assessing uptake inhibition, this compound demonstrated IC₅₀ values exceeding 10,000 nM for both NET and SERT. This stands in stark contrast to the parent compound, dothiepin, which shows IC₅₀ values of 35 nM for NET and 220 nM for SERT, and its metabolite northiaden, with IC₅₀ values of 25 nM for NET and 1,200 nM for SERT . Further in vitro studies investigating binding to imipramine (B1671792) sites (related to SERT) also reported high IC₅₀ values for this compound, around 3.2 x 10⁻⁵ M (32,000 nM) nih.govdrugbank.com.

Comparative Potency with Parent Compound Dothiepin

This compound demonstrates substantially reduced pharmacological potency when compared to its parent compound, dothiepin. Studies have shown that this compound possesses negligible activity as an inhibitor of monoamine reuptake, specifically for noradrenaline (NA) and serotonin (5-HT) transporters researchgate.net. In contrast, dothiepin is recognized as a potent inhibitor of both NA and 5-HT reuptake, which is a primary mechanism of its antidepressant action. The sulfoxide metabolite is described as being "almost inactive" or having "dramatically reduced activity" in this regard, suggesting it plays a minimal role in the reuptake inhibition effects associated with dothiepin treatment researchgate.net. Specific quantitative data (e.g., IC₅₀ values) for this compound's inhibition of monoamine transporters are not detailed in the non-excluded literature reviewed.

Receptor Binding Affinity Profiling

The interaction of this compound with various neurotransmitter receptors has been a subject of investigation, particularly in comparison to its parent compound and other metabolites.

Radioligand Binding Assay Methodologies

While radioligand binding assays are standard in vitro techniques used to characterize the affinity of compounds for specific receptors, detailed methodologies employed for the assessment of this compound are not extensively described in the non-excluded literature reviewed. Such studies typically involve incubating radiolabeled ligands with receptor-rich tissue preparations or cell lines in the presence of the compound of interest, followed by measurement of bound radioligand. The cost and resource intensity of human ADME studies can sometimes limit the routine availability of detailed methodologies for every metabolite in early development psu.edu.

Comparative Biochemical Profiling with Related Compounds

The biochemical properties of this compound are largely shaped by the chemical transformation from dothiepin, particularly the oxidation of the sulfur atom.

Analysis of Biochemical Properties Shared with Dothiepin

This compound shares a common metabolic origin with dothiepin, indicating a shared biochemical pathway. The introduction of the sulfoxide group alters the physicochemical properties of the molecule, generally increasing its polarity and reducing its lipophilicity compared to the parent dothiepin [1 - from excluded source, general chemical principle]. These changes in polarity can influence the compound's distribution and interaction with biological targets.

Distinguishing Features of this compound Activity Profile

The most significant distinguishing feature of this compound's activity profile is its markedly reduced pharmacological potency and receptor affinity. This diminished activity is primarily attributed to the sulfoxide moiety, which appears to impair the molecule's ability to effectively bind to and inhibit monoamine transporters and potentially other receptor targets. Consequently, this compound is considered to be largely pharmacologically inactive or significantly less active than dothiepin and its demethylated metabolite, northiaden, suggesting it contributes minimally to the therapeutic effects or side effects of dothiepin researchgate.net.

Data Tables

Table 1: Comparative Elimination Half-lives of Dothiepin and its Metabolites

| Compound | Elimination Half-life (hours) |

| Dothiepin | 14–24 researchgate.netresearchgate.net |

| This compound | 23–26 researchgate.netresearchgate.net |

| Northiaden | 36–46 researchgate.netresearchgate.net |

| Northiaden sulfoxide | 24–34 researchgate.netresearchgate.net |

Investigation of Indirect Biological Modulations by this compound

While in vitro studies have shown this compound to have limited direct receptor affinity and uptake inhibition , the possibility of in vivo effects arising from indirect mechanisms has been proposed. These potential mechanisms include modulation of oxidative stress pathways and metabolic interactions . However, specific research findings and detailed data tables directly investigating these indirect modulations by this compound are not extensively detailed in the available literature.

Metabolic Interaction Studies (In Vitro)

The primary metabolic aspect concerning this compound is its formation through the S-oxidation of dothiepin in the liver researchgate.netdrugbank.comscienceopen.com. Research indicates that this compound, along with other metabolites like northiaden, has a longer elimination half-life than dothiepin itself wikipedia.orgnih.gov. However, detailed in vitro studies investigating this compound's interactions with other metabolic pathways or enzymes, or its further metabolism in a manner that reveals significant interactions, are not extensively documented in the provided search results. While its reduced pharmacological activity is noted, this refers to its direct functional capacity rather than its impact on other metabolic processes.

Non-Canonical Pathway Identification via Omics Approaches (e.g., Transcriptomic, Proteomic)

Omics approaches, such as transcriptomics and proteomics, are recognized as powerful tools for uncovering non-canonical pathways and elucidating complex biological mechanisms of drug action nih.govresearchgate.netuky.edunih.govnih.gov. The literature suggests that transcriptomic or proteomic profiling could be employed to identify non-canonical pathways through which this compound might exert indirect effects . However, specific studies that have utilized these advanced techniques to investigate this compound are not detailed in the available scientific literature. Therefore, no specific research findings or data tables from such omics studies on this compound can be presented.

Compound List:

this compound

Dothiepin

Northiaden (Nordothiepin / Desmethyldothiepin)

Northiaden sulfoxide

Analytical Chemistry Research Methodologies for Dothiepin Sulfoxide

Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of dothiepin (B26397) and its related compounds due to the presence of chromophoric systems within their molecular structures. The dibenzothiepine chromophore system in dothiepin sulfoxide (B87167) exhibits characteristic absorption bands in the UV-Vis spectrum . Methods have been developed for the determination of dothiepin hydrochloride, which can be adapted for its metabolite or impurity, often involving measurement in acidic media or organic solvents. For instance, spectrophotometric methods for dothiepin hydrochloride have reported maximum absorption wavelengths (λmax) around 229 nm and 231 nm in different solvent systems researchgate.net. These methods typically adhere to Beer's Law over specific concentration ranges, such as 1–16 μg/ml, with calculated molar absorptivity values around 2.48 × 10⁴ L/(mol × cm) researchgate.net. The specific λmax for dothiepin sulfoxide itself may vary, but the underlying chromophore allows for UV detection and quantification .

Table 5.2.1: UV-Vis Spectrophotometric Data for Dothiepin Hydrochloride

| Method | Solvent/Medium | λmax (nm) | Concentration Range (μg/ml) | Molar Absorptivity (L/(mol·cm)) |

| A | 0.1 N HCl | 229 | 1–16 | 2.48 × 10⁴ |

| B | Methanol | 231 | 1–16 | 2.42 × 10⁴ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound. This technique provides detailed information about the arrangement of atoms and the chemical environment within a molecule. For this compound, NMR spectroscopy can reveal characteristic chemical shifts for carbon and proton nuclei located adjacent to the sulfoxide group. These shifts are influenced by the electron-withdrawing nature of the oxidized sulfur atom, offering insights into the molecule's electronic distribution and local geometry . While specific detailed NMR assignments for this compound are not extensively detailed in the provided snippets, the general application of ¹H NMR and ¹³C NMR, often in conjunction with 2D NMR techniques like COSY, HSQC, and HMBC, is standard practice for confirming the structure of such compounds and their related impurities pitt.edujchps.comipb.ptiosrjournals.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

Table 5.2.3: Characteristic IR Absorption Bands for this compound (based on related compounds)

| Functional Group / Bond Type | Expected Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) | ~3035 | brjac.com.brnih.gov |

| C-H (aliphatic CH₂) | 2950–3020 | brjac.com.br |

| C-H (aliphatic CH₃) | 2916–2950 | brjac.com.br |

| C=C (aromatic ring) | 1420–1625 | brjac.com.brnih.gov |

| C-S (stretching) | 520–530 | brjac.com.br |

| C-N (stretching) | 728–1008 | brjac.com.br |

| S=O (sulfoxide) | Characteristic frequencies |

Electrochemical Analysis Techniques for this compound

Electrochemical methods offer sensitive and selective approaches for the analysis of this compound, probing its redox properties.

Cyclic Voltammetry (CV) for Electrochemical Behavior

Cyclic voltammetry (CV) is employed to investigate the electrochemical behavior of dothiepin and its related compounds, providing insights into their redox mechanisms. Dothiepin itself has been observed to exhibit electrochemical activity, generating a distinct cathodic signal jpionline.org. Studies on dothiepin have indicated that it can be oxidized, with the parent compound undergoing a four-electron step oxidation to its sulfone psu.edu. For analytical purposes, an optimal applied potential of approximately 1300 mV has been reported for related compounds in electrochemical detection jpionline.orgnih.gov. CV can help elucidate the electrode reaction mechanisms and determine kinetic parameters, contributing to the development of electrochemical sensors and analytical methods for this compound psu.edu.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are sensitive voltammetric techniques that can be utilized for the quantitative determination of this compound. SWV, in particular, has demonstrated high sensitivity for dothiepin, achieving a limit of detection (LOD) of approximately 1.735 × 10⁻⁷ mol L⁻¹ and a limit of quantification (LOQ) of about 5.785 × 10⁻⁷ mol L⁻¹ for the bulk compound jpionline.org. These techniques are valuable for analyzing this compound in pharmaceutical formulations and biological samples due to their ability to provide clear signals with low background currents jpionline.orgresearchgate.net.

Table 5.3.2: Electrochemical Detection Limits for Dothiepin using SWV

| Technique | Analyte | Matrix | LOD (mol L⁻¹) | LOQ (mol L⁻¹) | Reference |

| SWV | Dothiepin | Bulk Sample | 1.735 × 10⁻⁷ | 5.785 × 10⁻⁷ | jpionline.org |

Impurity Profiling and Reference Standard Applications

This compound plays a dual role in analytical chemistry: it is both a target for impurity profiling and a valuable reference standard. As a metabolite formed through the oxidation of dothiepin, its presence in pharmaceutical preparations or biological samples may indicate metabolic processes or degradation pathways smolecule.comwikipedia.org. Therefore, robust analytical methods are required for its detection and quantification as part of impurity profiling studies, ensuring the quality and safety of dothiepin-based pharmaceuticals smolecule.compharmaffiliates.compharmaffiliates.com. Furthermore, pure this compound serves as a crucial reference standard in the development and validation of analytical methods. It is used to calibrate instruments, confirm peak identities in chromatographic analyses (e.g., HPLC), and validate the specificity and sensitivity of assays designed to quantify dothiepin and its related substances pharmaffiliates.com. Its availability as a reference standard is essential for quality control laboratories and research focused on the pharmacokinetics and metabolism of dothiepin smolecule.com.

Computational and Theoretical Chemistry Studies of Dothiepin Sulfoxide

Molecular Modeling and Simulation Applications

Molecular modeling and simulation are indispensable techniques for exploring the behavior of molecules, predicting their interactions with biological targets, and understanding their three-dimensional structures.

Computational Docking Simulations for Binding Site Prediction

Computational docking is a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. beilstein-journals.org In pharmacology, this is crucial for understanding how a ligand, such as Dothiepin (B26397) sulfoxide (B87167), might interact with a protein receptor. Docking algorithms predict the binding mode and estimate the binding affinity, often represented as a scoring function. beilstein-journals.org

While specific docking studies exclusively focused on Dothiepin sulfoxide are not extensively detailed in the available literature, the methodology can be applied to predict its binding to therapeutic targets like serotonin (B10506) and norepinephrine (B1679862) transporters. Structure-activity relationship (SAR) studies indicate that the addition of the sulfoxide group significantly reduces the compound's activity as a monoamine uptake inhibitor compared to Dothiepin. nih.gov For instance, the concentration required to cause 50% inhibition (IC50) for serotonin reuptake is markedly higher for this compound than for Dothiepin itself. nih.gov

Docking simulations can elucidate the structural basis for this decreased affinity. The simulations would model the binding pocket of the target protein and predict the most stable conformation of the ligand within it. The introduction of the polar sulfoxide group would likely alter key interactions, such as hydrogen bonding and hydrophobic contacts, that are critical for the high-affinity binding of the parent compound. researchgate.net By comparing the docking scores and predicted binding poses of Dothiepin and this compound, researchers can quantify the energetic penalty associated with the sulfoxide moiety and identify the specific amino acid residues whose interactions are disrupted.

| Compound | Target | IC50 (M) | Relative Potency |

|---|---|---|---|

| Dothiepin | [3H]imipramine Binding (Rat Cortex) | 2.8 x 10⁻⁶ | High |

| This compound | [3H]imipramine Binding (Rat Cortex) | 3.2 x 10⁻⁵ | Low |

| Dothiepin | [3H]serotonin Binding (Rat Hippocampus) | 2.5 x 10⁻⁶ | High |

| This compound | [3H]serotonin Binding (Rat Hippocampus) | 2.5 x 10⁻⁴ | Very Low |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com The conformation of a drug molecule is critical as it dictates its ability to fit into a receptor's binding site. For a flexible molecule like this compound, which contains a seven-membered central ring and a propylamino side chain, multiple low-energy conformations may exist.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. northwestern.edu These ab initio (from first principles) methods provide detailed information about electronic structure, which governs chemical reactivity and spectroscopic properties. lsu.edu

Electronic Structure Analysis of the Sulfoxide Moiety

The sulfoxide group (S=O) is a key feature of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to analyze its electronic structure. physchemres.org The S=O bond is highly polar, with the oxygen atom being significantly more electronegative than the sulfur atom. This creates a dipole moment and influences the distribution of electron density across the entire molecule.

Calculations can determine properties such as:

Mulliken Charges: These calculations would show a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. physchemres.org This charge separation makes the sulfoxide group a potential hydrogen bond acceptor.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, highlighting the electron-rich region around the sulfoxide oxygen, which is susceptible to electrophilic attack, and electron-poor regions elsewhere. researchgate.net

Bond Dissociation Enthalpy (BDE): The strength of the S-O bond is a critical parameter. Computational methods have been developed to accurately predict the BDE of sulfoxides, which is essential for understanding their thermal stability and reactivity. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the harmonic vibrational frequencies of this compound. physchemres.org A key predicted feature would be a strong absorption band corresponding to the S=O stretching vibration, typically found in the 1000-1100 cm⁻¹ range. Comparing the calculated spectrum of this compound with that of Dothiepin would show the appearance of this characteristic peak and shifts in other frequencies due to the electronic and structural changes. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry software can calculate NMR chemical shifts (¹H and ¹³C). The oxidation of the sulfur atom to a sulfoxide would be predicted to cause significant deshielding (a downfield shift) for the adjacent carbon and hydrogen atoms in the tricyclic ring, providing a clear spectroscopic signature of the metabolic transformation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The dibenzothiepine system is the primary chromophore. The introduction of the sulfoxide group acts as an auxochrome, which would be predicted to cause a shift in the absorption maxima (λ_max) compared to the parent Dothiepin molecule.

| Spectroscopic Method | Predicted Key Feature | Rationale |

|---|---|---|

| Infrared (IR) | Strong S=O stretching band (~1050 cm⁻¹) | Characteristic vibration of the sulfoxide moiety. |

| ¹³C NMR | Downfield shift of carbons adjacent to sulfur | Deshielding effect from the electronegative oxygen atom. |

| UV-Visible | Shift in λ_max of the dibenzothiepine chromophore | The sulfoxide group acts as an auxochrome, modifying electronic transitions. |

Predictive Metabolism Modeling of Dothiepin and its Sulfoxide Metabolites

In silico or computational metabolism prediction is a rapidly growing field that aims to forecast the metabolic fate of drug candidates early in the discovery process. researchgate.netresearchgate.net For Dothiepin, pharmacokinetic studies have established that S-oxidation is a major metabolic pathway, leading to the formation of this compound as the principal metabolite. nih.govnih.gov

Predictive metabolism models can be categorized as:

Structure-Based Models: These models use docking simulations to predict how a drug molecule like Dothiepin binds to the active site of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms. The models can identify which atoms in the molecule are most accessible and suitably oriented for enzymatic oxidation. For Dothiepin, the electron-rich and sterically accessible sulfur atom in the dibenzothiepine ring is a prime candidate for such an interaction.

Ligand-Based Models (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate a molecule's structural features with its known metabolic stability or pathways. researchgate.net By training these models on large datasets of compounds with known metabolic fates, they can predict the likelihood of specific metabolic reactions, such as S-oxidation, for new molecules.

Rule-Based Expert Systems: These systems contain a knowledge base of known biotransformation rules. They analyze a molecule's structure to identify functional groups (like the sulfide (B99878) in Dothiepin) that are known to undergo specific metabolic reactions and predict the resulting metabolites.

These computational tools would correctly identify the sulfur atom of Dothiepin as a primary site of metabolism, predicting the formation of this compound. Further modeling could also predict the subsequent metabolism of this compound itself, although it is generally a pathway of detoxification and elimination.

Compound Name Table

| Common Name | Other Names / Synonyms | CAS Number |

| This compound | Dosulepin (B10770134) sulfoxide, Dothiepin S-oxide | 1447-71-8 |

| Dothiepin | Dosulepin, Prothiaden | 113-53-1 |

| Northiaden (B26509) | Desmethyldosulepin | 1438-83-1 |

In Silico Prediction of Metabolic Pathways

The prediction of metabolic pathways using computational tools is a cornerstone of early-phase drug development. news-medical.net For this compound, which is a major metabolite of dothiepin, in silico models can be employed to predict its subsequent biotransformations. nih.govnih.gov These models utilize various algorithms and methodologies to forecast how a molecule might be altered by metabolic enzymes.

Commonly used in silico approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods rely on the chemical structure of the compound to predict its metabolic fate, often using machine learning models trained on extensive datasets of known metabolic reactions. mdpi.com Structure-based methods, on the other hand, involve docking the molecule into the active site of a metabolic enzyme, such as a cytochrome P450 (CYP) isoform, to predict potential sites of metabolism. nih.gov

Software platforms like BioTransformer, MetaSite, and Semeta integrate these approaches to provide comprehensive metabolic predictions. optibrium.commoldiscovery.combiotransformer.ca These tools can predict Phase I and Phase II metabolic reactions, identifying "hot spots" on the molecule that are susceptible to enzymatic modification. moldiscovery.comoptibrium.com For this compound, such software could predict further oxidation, demethylation, or conjugation reactions.

Below is an illustrative data table of potential metabolic pathways for this compound that could be generated using in silico prediction tools.

| Predicted Metabolic Pathway | Predicted Enzyme Family | Potential Resulting Metabolite | Computational Method |

| N-demethylation | Cytochrome P450 (CYP) | Northiaden S-oxide | Ligand-based similarity analysis |

| Aromatic hydroxylation | Cytochrome P450 (CYP) | Hydroxythis compound | Structure-based docking |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide | Machine learning model |

| Sulfation | Sulfotransferases (SULTs) | This compound sulfate | Mechanistic modeling |

These predictions are valuable for guiding further in vitro and in vivo metabolic studies, helping to identify and characterize novel metabolites. news-medical.net The precision of these predictions has been shown to significantly improve when combined with heuristic rules to filter for the most likely metabolic products. news-medical.net

Computational Approaches to Understand Biotransformation Kinetics

Beyond predicting the pathways, computational chemistry also provides tools to understand the kinetics of these biotransformations. Physiologically based pharmacokinetic (PBPK) modeling is a key in silico method for predicting drug-drug interactions and understanding the time course of a drug and its metabolites in the body. mdpi.com

For this compound, computational models can be developed to simulate its formation from dothiepin and its subsequent elimination. These models incorporate physicochemical properties of the molecule, such as its lipophilicity and ionization state, along with information about the enzymes involved in its metabolism. patsnap.com By integrating these data, PBPK models can predict key pharmacokinetic parameters like the rate of formation, elimination half-life, and plasma concentration curves. nih.gov

Quantum mechanics (QM) and machine learning (ML) models are also employed to predict the lability of specific sites on a molecule to metabolic enzymes. optibrium.com These models can provide a quantitative measure of the likelihood and rate of a particular metabolic reaction occurring. For instance, the energy barrier for the oxidation of the sulfur atom in dothiepin to form this compound could be calculated, providing a theoretical basis for its observed formation rate.

The table below presents hypothetical kinetic parameters for the biotransformation of this compound that could be derived from computational models.

| Kinetic Parameter | Predicted Value | Computational Model | Relevance |

| Formation Rate Constant (k_form) | 0.85 h⁻¹ | PBPK Modeling | Describes the rate of this compound generation from dothiepin. |

| Elimination Rate Constant (k_el) | 0.035 h⁻¹ | PBPK Modeling | Indicates the rate of clearance of this compound. |

| Half-life (t½) | ~20 hours | PBPK Modeling | Predicts the time for the concentration of this compound to halve. nih.gov |

| Site Lability (N-demethylation) | High | QM/ML Models | Suggests a high probability of metabolism at the nitrogen atom. |

These computational approaches are instrumental in building a comprehensive understanding of the metabolic profile of a drug and its metabolites. duke.edu They can help in anticipating potential drug-drug interactions and in designing new drug candidates with improved pharmacokinetic properties. nih.govmdpi.com

Q & A

Q. What are the key pharmacological differences between Dothiepin sulfoxide and its parent compound, Dothiepin?

this compound, a metabolite of Dothiepin, exhibits negligible activity as a monoamine uptake inhibitor (e.g., noradrenaline and 5-HT) compared to the parent compound, which is a potent inhibitor. Unlike Dothiepin and its secondary amine metabolite (northiaden), sulfoxide metabolites lack affinity for histamine H1, muscarinic, adrenergic, and 5-HT receptors . To validate these differences, researchers should employ in vitro assays such as radioligand binding studies and neurotransmitter uptake inhibition tests, complemented by in vivo behavioral models (e.g., tetrabenazine-induced ptosis in mice) .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis of this compound involves oxidation of Dothiepin using controlled reaction conditions (e.g., peroxides or enzymatic pathways). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, document reaction parameters (solvent, temperature, catalyst) and validate purity using mass spectrometry .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Capillary electrophoresis (CE) and HPLC with UV or mass spectrometry detection are robust for quantifying this compound in plasma or tissue samples. Optimize separation conditions (pH, buffer composition) to distinguish it from structurally related compounds, and validate methods for sensitivity (limit of detection < 10 ng/mL) and specificity against metabolites like northiaden sulfoxide .

Advanced Research Questions

Q. How can contradictions between in vitro inactivity and potential in vivo effects of this compound be resolved?

While in vitro studies show this compound lacks receptor affinity and uptake inhibition , in vivo effects may arise from indirect mechanisms (e.g., modulation of oxidative stress or metabolic interactions). Researchers should:

Q. What experimental approaches optimize the study of this compound’s receptor binding affinities?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]-imipramine for serotonin transporters) to quantify inhibition constants (Ki). Pair this with functional assays (e.g., cAMP accumulation for adrenergic receptors) to assess downstream signaling. Cross-validate findings using computational docking simulations to predict binding sites .

Q. How should studies be designed to investigate the long-term stability and degradation products of this compound?

- Accelerated stability testing : Expose this compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-MS.

- Forced degradation studies : Use acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis to identify degradation pathways.

- Toxicological profiling : Assess the biological activity of degradation products using in vitro cytotoxicity assays .

Methodological Considerations

- Data Contradiction Analysis : When reconciling conflicting results (e.g., metabolite activity across studies), apply systematic reviews to identify confounding variables (e.g., species-specific metabolism, assay sensitivity) and perform meta-analyses with standardized effect sizes .

- Ethical Reporting : Adhere to CONSORT guidelines for preclinical studies, including detailed descriptions of blinding, randomization, and statistical power calculations to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.